Cas no 113816-81-2 (2-Propanol,2-methyl-1-[3-[phenyl(phenylmethyl)amino]-2-(1-pyrrolidinyl)propoxy]-)

2-Propanol,2-methyl-1-[3-[phenyl(phenylmethyl)amino]-2-(1-pyrrolidinyl)propoxy]- structure
113816-81-2 structure
Product name:2-Propanol,2-methyl-1-[3-[phenyl(phenylmethyl)amino]-2-(1-pyrrolidinyl)propoxy]-
CAS No:113816-81-2
MF:C24H34N2O2
MW:382.53896
CID:168443
PubChem ID:3082677

2-Propanol,2-methyl-1-[3-[phenyl(phenylmethyl)amino]-2-(1-pyrrolidinyl)propoxy]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,2-methyl-1-[3-[phenyl(phenylmethyl)amino]-2-(1-pyrrolidinyl)propoxy]-
    • 1-[3-(N-benzylanilino)-2-pyrrolidin-1-ylpropoxy]-2-methylpropan-2-ol
    • 2-((3-((Phenyl)(phenylmethyl)amino)-2-(1-pyrrolidinyl)propoxy)methyl)-2-propanol
    • 2-Methyl-1-(3-(phenyl(phenylmethyl)amino)-2-(1-pyrrolidinyl)propoxy)-2-propanol
    • 2-Propanol, 2-methyl-1-(3-(phenyl(phenylmethyl)amino)-2-(1-pyrrolidinyl)propoxy)-
    • Mcn A 2600
    • Mcn-A-2600
    • DTXSID60921207
    • 1-{3-[Benzyl(phenyl)amino]-2-(pyrrolidin-1-yl)propoxy}-2-methylpropan-2-ol
    • 113816-81-2
    • Inchi: InChI=1S/C24H34N2O2/c1-24(2,27)20-28-19-23(25-15-9-10-16-25)18-26(22-13-7-4-8-14-22)17-21-11-5-3-6-12-21/h3-8,11-14,23,27H,9-10,15-20H2,1-2H3
    • InChI Key: UWWCLOVYDVNHHW-UHFFFAOYSA-N
    • SMILES: CC(COCC(N1CCCC1)CN(C1=CC=CC=C1)CC1=CC=CC=C1)(C)O

Computed Properties

  • Exact Mass: 382.26222
  • Monoisotopic Mass: 382.262
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.9Ų
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.109
  • Boiling Point: 528.3°Cat760mmHg
  • Flash Point: 273.3°C
  • Refractive Index: 1.587
  • PSA: 35.94

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